molecular formula C11H19NO3 B3324903 (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate CAS No. 200184-61-8

(2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3324903
CAS No.: 200184-61-8
M. Wt: 213.27 g/mol
InChI Key: HAYNQPVPECFGBT-IUCAKERBSA-N
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Description

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a formyl group at the 2-position and a methyl group at the 4-position, along with a tert-butyl ester at the 1-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-4-methylpyrrolidine-2-carboxylic acid.

    Protection of Functional Groups: The carboxylic acid group is protected using tert-butyl chloroformate to form the tert-butyl ester.

    Formylation: The formyl group is introduced at the 2-position using reagents like formic acid or formylating agents under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to handle large volumes of reactants.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and LC-MS, to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester can be hydrolyzed to the free carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid in water for ester hydrolysis.

Major Products

    Oxidation: (2S,4S)-4-methylpyrrolidine-2,1-dicarboxylic acid.

    Reduction: (2S,4S)-tert-butyl 2-hydroxymethyl-4-methylpyrrolidine-1-carboxylate.

    Substitution: (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the stereochemical effects on biological activity.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and metabolic disorders. Its chiral centers are crucial for the activity and specificity of potential therapeutic agents.

Industry

In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.

Mechanism of Action

The mechanism by which (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of substituents.

    tert-Butyl 2-formylpyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position.

    tert-Butyl 4-methylpyrrolidine-1-carboxylate: Lacks the formyl group at the 2-position.

Uniqueness

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is unique due to its specific (2S,4S) stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications.

By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYNQPVPECFGBT-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159947
Record name 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200184-61-8
Record name 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200184-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,4S)-2-formyl-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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